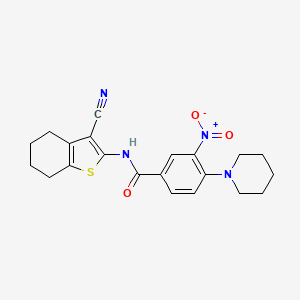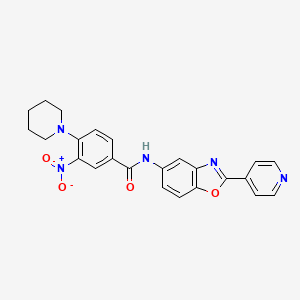
3-nitro-4-piperidin-1-yl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide
Overview
Description
3-nitro-4-piperidin-1-yl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with nitro, piperidinyl, pyridinyl, and benzoxazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-piperidin-1-yl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide typically involves multi-step organic reactions. The process begins with the nitration of a benzene derivative to introduce the nitro group. Subsequent steps involve the formation of the piperidinyl and benzoxazolyl moieties through cyclization reactions. The final step is the coupling of these intermediates to form the target compound under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-piperidin-1-yl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 3-nitro-4-piperidin-1-yl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide may be studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or nucleic acids could make it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure may also make it useful in the design of advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 3-nitro-4-piperidin-1-yl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-3-(1-piperidinyl)benzamide
- 2-(4-pyridinyl)-1,3-benzoxazole
- N-(4-pyridinyl)-4-(1-piperidinyl)benzamide
Uniqueness
Compared to similar compounds, 3-nitro-4-piperidin-1-yl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide stands out due to its combination of functional groups
Properties
IUPAC Name |
3-nitro-4-piperidin-1-yl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c30-23(17-4-6-20(21(14-17)29(31)32)28-12-2-1-3-13-28)26-18-5-7-22-19(15-18)27-24(33-22)16-8-10-25-11-9-16/h4-11,14-15H,1-3,12-13H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQOKUPNJVQWAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=NC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,3-benzothiazol-2-yl)benzyl]-3-bromo-4-methoxybenzamide](/img/structure/B4155242.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B4155243.png)
![3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-(1-piperidinyl)benzamide](/img/structure/B4155251.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(piperidin-1-yl)benzamide](/img/structure/B4155267.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-nitro-4-(piperidin-1-yl)benzamide](/img/structure/B4155270.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4155275.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4155277.png)
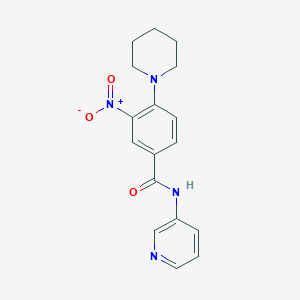
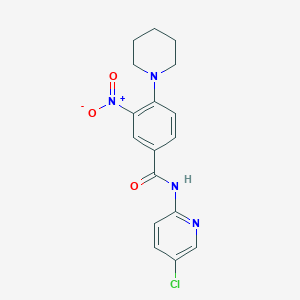
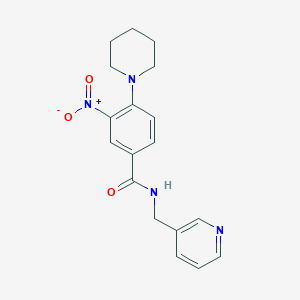
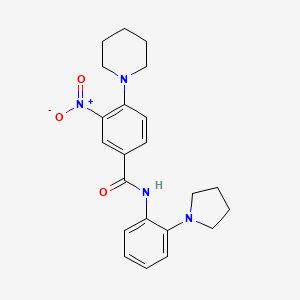
![3-nitro-4-(1-piperidinyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4155324.png)
![ethyl 4-cyano-3-methyl-5-{[3-nitro-4-(1-piperidinyl)benzoyl]amino}-2-thiophenecarboxylate](/img/structure/B4155334.png)
